molecular formula C10H5ClF3N3O B6315233 5-Chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde CAS No. 1802602-59-0

5-Chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde

Cat. No.: B6315233
CAS No.: 1802602-59-0
M. Wt: 275.61 g/mol
InChI Key: ZBJFDLUMNVHEPR-UHFFFAOYSA-N
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Description

5-Chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde: is an organic compound with a unique structure that includes a benzaldehyde moiety substituted with a chloro group and a trifluoromethyl triazole group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with 5-chloro-2-nitrobenzaldehyde and 4-(trifluoromethyl)triazole.

    Reduction: The nitro group of 5-chloro-2-nitrobenzaldehyde is reduced to an amine using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Coupling Reaction: The resulting amine is then coupled with 4-(trifluoromethyl)triazole using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

    Purification: The final product is purified using column chromatography to obtain pure this compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. This could include the use of continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 5-Chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: 5-Chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzoic acid.

    Reduction: 5-Chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in transition metal-catalyzed reactions.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology:

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes due to its unique structure.

Medicine:

    Drug Development:

Industry:

    Materials Science: Used in the development of new materials with specific properties, such as polymers with enhanced stability.

Comparison with Similar Compounds

  • 2-Chloro-5-(trifluoromethyl)benzaldehyde
  • 3-Chloro-2-fluoro-5-(trifluoromethyl)benzaldehyde

Comparison:

  • Structural Differences: While similar in having chloro and trifluoromethyl groups, the position of these groups and the presence of the triazole ring in 5-Chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde make it unique.
  • Reactivity: The presence of the triazole ring can significantly alter the reactivity and binding properties compared to other similar compounds.
  • Applications: The unique structure of this compound may make it more suitable for specific applications, such as enzyme inhibition or as a ligand in catalysis.

Properties

IUPAC Name

5-chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5ClF3N3O/c11-7-1-2-8(6(3-7)5-18)17-4-9(15-16-17)10(12,13)14/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBJFDLUMNVHEPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C=O)N2C=C(N=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5ClF3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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